molecular formula C21H19ClN2O2 B2648258 1-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-59-8

1-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2648258
CAS RN: 1005298-59-8
M. Wt: 366.85
InChI Key: YQJXRQGNFRZARZ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyridine ring (based on the “dihydropyridine” in its name) and various functional groups attached to it .

Scientific Research Applications

Anesthetic and Analgesic Properties

Ketamine, a derivative of this compound, has been widely used as an anesthetic and analgesic drug in both human and veterinary medicine . Its unique mechanism of action, which involves antagonism of the N-methyl-D-aspartate (NMDA) receptor, makes it valuable for pain management and anesthesia. Ketamine’s dissociative effects and rapid onset of action have led to its use in various surgical procedures and emergency settings.

Triazole Derivatives

Apart from ketamine, other derivatives of this compound, such as 1-(2-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide , have been studied for their pharmacological properties. These derivatives may exhibit unique activities, and further research is needed to explore their potential applications.

Regulatory Context

The compound’s regulatory context is also relevant. It appears in various regulatory activities, and its safety and usage are subject to scrutiny by regulatory bodies .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards of this specific compound are not available in the sources I found .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-7-5-8-15(2)19(14)23-20(25)17-10-6-12-24(21(17)26)13-16-9-3-4-11-18(16)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJXRQGNFRZARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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